molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

货号: B2625212
CAS 编号: 127710-41-2
分子量: 253.309
InChI 键: UGQDVRSIYUFYON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

生化分析

Biochemical Properties

It has been suggested that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This suggests that 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline may interact with certain enzymes, proteins, and other biomolecules in a way that enhances its antimicrobial activity.

Cellular Effects

It has been shown to exhibit cytotoxicity at certain concentrations . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound potently intercalates DNA , which could explain its observed cytotoxicity. This intercalation could potentially lead to changes in gene expression and could influence enzyme activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. This intermediate is then reacted with piperidine and triazole derivatives under specific conditions to yield the final product . The reaction conditions often include continuous stirring at room temperature and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

化学反应分析

Types of Reactions

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinoxalines .

科学研究应用

Antidepressant Potential

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising antidepressant activity. A study highlighted that certain compounds from this class can significantly reduce immobility in the Porsolt's behavioral despair model in rats, suggesting rapid-onset antidepressant effects. The optimal activity was associated with specific substituents on the triazoloquinoxaline structure, particularly in positions 1 and 4, which influence binding affinity to adenosine receptors (A1 and A2) .

CompoundA1 Receptor IC50 (nM)A2 Receptor IC50 (nM)Activity
1282821Potent antagonist

This data underscores the potential of these compounds as novel therapeutic agents for treating depression and related disorders.

Cognitive Enhancement

Another significant application of 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives is their role as phosphodiesterase inhibitors. These inhibitors have been investigated for their effects on cognitive dysfunction associated with central nervous system disorders such as Alzheimer's disease and schizophrenia. By modulating cyclic nucleotide levels, these compounds may enhance cognitive functions and alleviate symptoms related to these disorders .

Cytotoxic Activity Against Melanoma

Recent studies have identified this compound derivatives as potential anticancer agents. In vitro evaluations against various cancer cell lines demonstrated that specific compounds exhibit significant cytotoxicity towards melanoma cells (A375 cell line). For instance:

CompoundEC50 (nM)Cell Line
16a3158A375
16b3527A375
17a365A375

The compound 17a showed the lowest EC50 value among the tested series, indicating its potential as a lead compound for further development .

相似化合物的比较

Similar Compounds

Uniqueness

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its combined triazoloquinoxaline and piperidine structures, which contribute to its diverse biological activities. This compound’s ability to intercalate into DNA and interact with various molecular targets makes it a promising candidate for further research and development .

生物活性

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including its potential as an anti-cancer agent and its efficacy against various pathogens.

Anticancer Properties

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In a study involving A375 melanoma cells, a compound based on this scaffold reduced cell viability to 6% at a concentration of 10 µM . This indicates a strong cytotoxic effect and suggests that modifications to the basic structure can enhance efficacy against tumor cells .
  • VEGFR-2 Inhibition : Another study focused on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. A derivative exhibited high anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with an IC50 value in the low micromolar range .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Compounds from this class have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of these compounds. Key findings include:

  • Substituent Effects : Variations in substituents on the quinoxaline core significantly affect biological activity. For instance, introducing different alkyl or aryl groups can enhance potency against specific cancer cell lines or improve antimicrobial properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/PathogenIC50/Effect
This compoundAnti-cancerA375 (Melanoma)10 µM (6% viability)
Compound 19aAnti-proliferativeMCF-7 (Breast Cancer)Low µM range
Compound XAntimicrobialE. coliSignificant inhibition
Compound YAntimicrobialS. aureusSignificant inhibition

Case Study: Efficacy Against Cancer Cell Lines

A study published in 2023 highlighted a series of synthesized [1,2,4]triazolo[4,3-a]quinoxaline derivatives that were tested for their anti-cancer properties. Among these:

  • Compound 19a was identified as particularly effective against MCF-7 and HepG2 cells with low IC50 values indicating strong potency.

This emphasizes the potential for developing targeted therapies based on this scaffold.

Future Directions

The ongoing research into [1,2,4]triazolo[4,3-a]quinoxaline compounds suggests several promising avenues:

  • Combination Therapies : Investigating the effects of combining these compounds with existing chemotherapy agents may enhance therapeutic outcomes.
  • Novel Derivatives : Continued synthesis of novel derivatives with diverse substituents could lead to increased potency and selectivity against various targets.

属性

IUPAC Name

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQDVRSIYUFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。